1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c1-9-3-4-11(15)13-12(9)16-14(20-13)18-7-5-17(6-8-18)10(2)19/h3-4H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTNFIIISCJDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with piperazine.
Acylation: The final step involves the acylation of the piperazine nitrogen with an appropriate acylating agent, such as acetyl chloride, to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen or the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial replication and survival.
Pathways Involved: It inhibits the enzymatic activity, leading to the disruption of bacterial DNA synthesis and cell division, ultimately resulting in bacterial cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural and physicochemical properties of the target compound with structurally analogous derivatives:
*Calculated based on molecular formula.
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The 7-Cl substitution in the target compound contrasts with the 4-F in . Chlorine’s stronger electron-withdrawing nature may enhance binding to electrophilic enzyme pockets compared to fluorine . The 4-CH₃ group in the target compound increases lipophilicity (logP ~2.5 estimated), whereas polar substituents like aminomethyl in reduce logP (~1.8), favoring aqueous solubility .
Benzothiazole derivatives (e.g., target compound, ) are associated with dual antioxidant and receptor-binding activities, as seen in related histamine H₃ ligands .
Synthetic Yields and Purity: Piperazine-linked ethanones generally exhibit moderate synthetic yields (30–70%), as seen in and . The target compound’s synthesis would likely follow similar coupling or alkylation steps . High purity (>98%) is achievable via UPLC/MS purification, as demonstrated for QD17 and related analogs .
Thiophene- and indole-containing analogs () are explored for 5-HT6 receptor modulation, highlighting the versatility of this structural class .
Biological Activity
1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety linked to a benzothiazole derivative, which is known for its diverse biological activities. The presence of chlorine and methyl groups enhances its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing significant effects on different biological systems:
Antimicrobial Activity
Research indicates that derivatives containing benzothiazole structures exhibit antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Anticancer Properties
Studies have demonstrated that benzothiazole derivatives possess anticancer activity. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways.
The mechanisms underlying the biological activities of this compound are multifaceted:
Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes. For instance, piperazine derivatives have shown inhibition of human acetylcholinesterase (AChE), which is significant for neurodegenerative diseases .
Receptor Interaction : The compound likely interacts with various receptors, influencing signaling pathways. This interaction can modulate physiological responses, contributing to its therapeutic effects.
Case Studies and Research Findings
Q & A
Q. Q1. What are the optimal synthetic routes for 1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves coupling a 7-chloro-4-methylbenzothiazole precursor with a piperazine derivative via nucleophilic substitution or condensation reactions. Key steps include:
- Precursor activation : The benzothiazole moiety is functionalized with a leaving group (e.g., chloride) to facilitate piperazine ring attachment .
- Reaction conditions : Refluxing in aprotic solvents (e.g., DMF or acetonitrile) under inert atmospheres (N₂/Ar) minimizes oxidation and side reactions. Catalysts like triethylamine may enhance nucleophilicity .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Yield optimization : Kinetic monitoring via thin-layer chromatography (TLC) at intermediate stages ensures stepwise efficiency.
Q. Q2. How can the structural conformation of this compound be validated experimentally?
Methodological Answer:
- X-ray crystallography : Resolves 3D atomic arrangements, particularly the spatial orientation of the chlorobenzothiazole and piperazine rings, critical for binding studies .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl group at C4 of benzothiazole, chloro at C7). NOESY correlations confirm piperazine-ethanone linkage .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₅ClN₃OS) and detects isotopic patterns for chlorine .
Advanced Research Questions
Q. Q3. What experimental strategies are recommended to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of this compound?
Methodological Answer:
- Target-specific assays : Use isogenic cell lines or knockout models to isolate mechanisms (e.g., p53-dependent apoptosis for anticancer activity vs. membrane disruption for antimicrobial effects) .
- Dose-response profiling : Compare IC₅₀ values across cell types; discrepancies may arise from differential uptake or metabolic activation .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing chloro with fluoro) to correlate structure-activity relationships (SAR) .
Example Table :
| Derivative | Substituent (Position) | IC₅₀ (Cancer Cells, μM) | MIC (E. coli, μg/mL) |
|---|---|---|---|
| Parent | Cl (C7), CH₃ (C4) | 12.3 ± 1.2 | 25.0 ± 3.1 |
| Analog 1 | F (C7), CH₃ (C4) | 18.9 ± 2.1 | 50.0 ± 4.5 |
| Analog 2 | Cl (C7), CF₃ (C4) | 8.7 ± 0.9 | 12.5 ± 1.8 |
Q. Q4. How can computational modeling guide the design of derivatives with enhanced binding affinity to neurological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., serotonin 5-HT₆ or dopamine D₂). Focus on piperazine-ethanone flexibility and benzothiazole aromatic stacking .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories; identify residues (e.g., Asp³.³² in GPCRs) critical for hydrogen bonding .
- ADMET prediction : Tools like SwissADME predict blood-brain barrier penetration; logP values >2.5 enhance CNS bioavailability .
Q. Q5. What analytical techniques are most effective for detecting degradation products during stability studies?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via:
- Kinetic modeling : Arrhenius plots predict shelf-life under accelerated conditions .
Contradiction Analysis
Q. Q6. How to address conflicting data on cytochrome P450 inhibition between in vitro and in vivo studies?
Methodological Answer:
- Species-specific metabolism : Human liver microsomes (HLM) vs. rodent models may explain discrepancies due to isoform variability (e.g., CYP3A4 vs. CYP2D6) .
- Metabolite profiling : Use UPLC-QTOF to identify active metabolites (e.g., N-oxides) that contribute to off-target effects in vivo .
- Enzyme kinetics : Compare competitive vs. non-competitive inhibition (Lineweaver-Burk plots) to clarify mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
